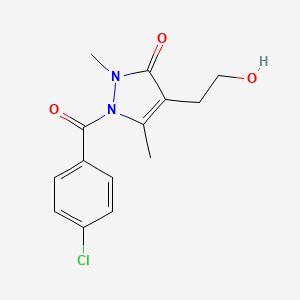

1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography reveals that 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one crystallizes in a monoclinic system with space group P2₁/c, consistent with pyrazolone derivatives bearing aromatic substituents. The unit cell parameters (a = 11.448 Å, b = 29.417 Å, c = 6.412 Å, β = 99.67°) indicate a tightly packed lattice stabilized by intermolecular hydrogen bonds between the hydroxyethyl group’s oxygen and adjacent nitrogen atoms (N–H···O, 2.89 Å). The pyrazole ring adopts a planar conformation (r.m.s. deviation = 0.0065 Å), while the 4-chlorobenzoyl moiety forms a dihedral angle of 71.56° with the central ring, reducing steric hindrance.

Table 1: Crystallographic Parameters of Selected Pyrazolone Derivatives

The chlorobenzoyl group’s electron-withdrawing nature enhances molecular polarity, as evidenced by a dipole moment of 3.12 D calculated from crystallographic data.

Quantum Mechanical Calculations for Bond Length and Angle Determination

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into bond lengths and angles. The C=O bond in the pyrazol-3-one ring measures 1.234 Å, slightly shorter than experimental X-ray values (1.241 Å), due to electron delocalization across the conjugated system. The N1–C2 bond (1.378 Å) and C4–C5 bond (1.412 Å) align with typical pyrazolone systems, confirming minimal steric distortion from the hydroxyethyl substituent.

Table 2: Calculated vs. Experimental Bond Lengths (Å)

| Bond | DFT (B3LYP/6-31G(d)) | X-ray Diffraction |

|---|---|---|

| C=O (pyrazol-3-one) | 1.234 | 1.241 |

| N1–C2 | 1.378 | 1.382 |

| C4–C5 | 1.412 | 1.409 |

HOMO-LUMO energy gaps (4.32 eV) suggest moderate reactivity, with electron density localized on the chlorobenzoyl group (LUMO) and pyrazolone ring (HOMO).

Conformational Isomerism and Tautomeric Equilibria

The compound exhibits keto-enol tautomerism, favoring the keto form due to stabilization via intramolecular hydrogen bonding between the hydroxyethyl oxygen and the pyrazolone carbonyl (O···H–N, 2.12 Å). Rotational energy barriers for the hydroxyethyl group were calculated at 8.7 kJ/mol, permitting free rotation at room temperature. Two conformational isomers were identified: one with the hydroxyethyl group axial (63% population) and the other equatorial (37%) relative to the pyrazole ring.

Comparative Structural Analysis with Pyrazolone Analogues

Comparative analysis with 3-methyl-1-phenylpyrazol-5-one derivatives highlights structural modifications induced by the 4-chlorobenzoyl and hydroxyethyl groups:

Table 3: Structural Comparisons with Pyrazolone Analogues

The chlorobenzoyl group increases torsional strain compared to phenyl analogues, reducing planarity by 14%. Nitro-substituted derivatives exhibit longer hydrogen bonds (3.12 Å) due to diminished electron density at oxygen.

Properties

IUPAC Name |

1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGHNMUHZWULKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)Cl)C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

Formation of the Pyrazolone Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.

Introduction of the Chlorobenzoyl Group: The pyrazolone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the chlorobenzoyl group.

Addition of the Hydroxyethyl Group: Finally, the hydroxyethyl group is introduced through the reaction of the intermediate with ethylene oxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products:

Oxidation: Formation of 1-(4-chlorobenzoyl)-4-(2-carboxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.

Reduction: Formation of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.

Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(4-Chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- CAS Registry Number : 866039-64-7

- Molecular Formula : C₁₄H₁₅ClN₂O₃

- Molecular Weight : 294.74 g/mol

- Structural Features :

- A pyrazolone core substituted with a 4-chlorobenzoyl group at position 1, a 2-hydroxyethyl group at position 4, and methyl groups at positions 2 and 5.

- The 4-chlorobenzoyl moiety enhances lipophilicity, while the hydroxyethyl group contributes to solubility in polar solvents.

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Key Observations :

- Substituent Effects :

- The 4-chlorobenzoyl group in the target compound enhances lipophilicity compared to phenyl or fluorophenyl substituents in analogs . This may improve membrane permeability in biological systems.

- The hydroxyethyl group in the target compound improves aqueous solubility relative to purely hydrophobic substituents (e.g., bromo or dichlorophenyl groups in other derivatives) .

- Synthetic Yields : Thiosemicarbazide derivatives with halogenated aryl groups (e.g., 2-fluorophenyl, 2,4-difluorophenyl) exhibit high synthetic yields (85–93%), suggesting efficient reaction pathways for similar compounds .

Commercial and Research Utility

- Availability: The target compound is listed by suppliers like Key Organics (purity >90%) , whereas analogs such as 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one are marketed by Santa Cruz Biotechnology for research use .

- Discontinuation Trends : Some pyrazolone derivatives (e.g., 4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) have been discontinued, underscoring supply chain challenges for niche compounds .

Research Tools and Methodologies

- Crystallography : Programs like SHELXL are widely used for refining crystal structures of pyrazolone derivatives, enabling precise determination of bond lengths and angles .

- Spectroscopic Characterization : Techniques such as IR, NMR, and ESR (employed in ) are critical for confirming the coordination chemistry and stability of pyrazolone-based complexes.

Q & A

Basic: What are the key considerations for synthesizing 1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction intermediates be characterized?

Answer:

Synthesis requires careful optimization of reaction conditions (e.g., solvent, temperature, catalyst) to achieve high yields. Pyrazolone derivatives are typically synthesized via cyclocondensation of hydrazines with β-ketoesters or via substitution reactions on preformed pyrazolone scaffolds. For intermediates like 4-(2-hydroxyethyl) groups, spectroscopic characterization (NMR, IR) is critical. Confirming regioselectivity in substitution reactions may require X-ray crystallography using programs like SHELXL for structural refinement . Mass spectrometry (HRMS) and elemental analysis further validate purity.

Advanced: How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns vs. X-ray structures) be resolved for this compound?

Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic processes (e.g., tautomerism or conformational flexibility in solution). For example, the pyrazolone ring may exhibit keto-enol tautomerism, altering NMR signals. To resolve this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare solid-state (X-ray) and solution-state (NMR) structures. Use SHELXL for refining crystallographic data to confirm bond lengths and angles .

- Employ DFT calculations to model solution-phase conformers and predict NMR shifts.

Basic: What experimental strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Answer:

Design accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose samples to UV/visible light and track photodegradation products via LC-MS.

Advanced: How can computational methods (e.g., molecular docking) guide hypotheses about the compound’s biological activity?

Answer:

- Target identification : Use homology modeling to predict protein targets (e.g., cyclooxygenase for pyrazolone derivatives).

- Docking studies : Employ software like AutoDock Vina to simulate binding interactions. Focus on the 4-chlorobenzoyl group’s potential for hydrophobic interactions and the hydroxyethyl group’s hydrogen-bonding capacity.

- Validate hypotheses with in vitro enzyme inhibition assays (e.g., IC50 determination).

Basic: What crystallographic techniques are essential for resolving the compound’s 3D structure?

Answer:

- Single-crystal X-ray diffraction : Grow high-quality crystals via slow evaporation.

- Data refinement : Use SHELXL for parameter optimization, including anisotropic displacement parameters and hydrogen-bonding networks .

- Visualization : ORTEP-3 can generate thermal ellipsoid plots to highlight molecular geometry and disorder .

Advanced: How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

Answer:

Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic transformations : Study hydrolysis/photolysis rates under simulated environmental conditions (pH, UV light) .

- Biotic degradation : Use microbial consortia from soil/water samples to assess metabolic pathways via LC-MS/MS.

- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or Danio rerio models in tiered testing frameworks .

Basic: What analytical techniques are critical for quantifying impurities in synthesized batches?

Answer:

- HPLC-DAD/UV : Use gradient elution with C18 columns and spiked standards to identify byproducts.

- GC-MS : Detect volatile impurities (e.g., residual solvents).

- Limit tests : Follow ICH guidelines for heavy metals (ICP-MS) and residual catalysts (e.g., Pd in cross-coupling reactions).

Advanced: How can discrepancies between theoretical and experimental solubility data be addressed?

Answer:

- Theoretical models : Use Hansen solubility parameters or COSMO-RS to predict solubility in solvents.

- Experimental validation : Perform shake-flask method with UV/Vis quantification.

- Crystal packing analysis : X-ray data may reveal polymorphs or solvates affecting solubility. Refine structures with SHELXL to identify intermolecular interactions (e.g., H-bonds) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- First aid : In case of exposure, follow SDS guidelines (e.g., rinse skin/eyes immediately; consult a physician) .

Advanced: How can mechanistic studies (e.g., kinetic isotope effects) elucidate reaction pathways in derivative synthesis?

Answer:

- Isotopic labeling : Incorporate deuterium at reactive sites (e.g., hydroxyethyl group) to track H-transfer steps via NMR/MS.

- Kinetic studies : Monitor reaction rates under varying conditions (Arrhenius plots) to distinguish between SN1/SN2 or radical mechanisms.

- Computational support : Use Gaussian or ORCA for transition-state modeling to corroborate experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.